5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
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Overview
Description
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide is a complex organotin compound with the molecular formula C16H37Cl2O4PSn2 and a molecular weight of 632.8 g/mol. This compound is known for its unique structure, which includes both tin and phosphorus atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide typically involves the reaction of dibutyltin dichloride with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of other organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with these targets, leading to inhibition of enzyme activity or disruption of DNA function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar compounds to 5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide include other organotin compounds such as dibutyltin dichloride and tributyltin oxide. the presence of the phosphorus atom and the specific arrangement of atoms in this compound make it unique in terms of its reactivity and applications.
Properties
CAS No. |
74957-03-2 |
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Molecular Formula |
C16H37Cl2O4PSn2 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
bis[dibutyl(chloro)stannyl] hydrogen phosphate |
InChI |
InChI=1S/4C4H9.2ClH.H3O4P.2Sn/c4*1-3-4-2;;;1-5(2,3)4;;/h4*1,3-4H2,2H3;2*1H;(H3,1,2,3,4);;/q;;;;;;;2*+2/p-4 |
InChI Key |
IFVJJBIONVTOOM-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[Sn](CCCC)(OP(=O)(O)O[Sn](CCCC)(CCCC)Cl)Cl |
Origin of Product |
United States |
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